molecular formula C12H18BrClN2O2 B4425195 2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride

2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride

Cat. No.: B4425195
M. Wt: 337.64 g/mol
InChI Key: ZJUJPSJDGWWAEQ-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride is an organic compound that features a brominated aromatic ring, an acetamide group, and a propylaminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride typically involves multiple steps. One common route includes the bromination of a phenolic precursor, followed by the introduction of the propylaminomethyl group through a Mannich reaction. The final step involves the formation of the acetamide group via an amide coupling reaction. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the acetamide group can form specific interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The propylaminomethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Chloro-2-(propylaminomethyl)phenoxy]acetamide
  • 2-[4-Fluoro-2-(propylaminomethyl)phenoxy]acetamide
  • 2-[4-Iodo-2-(propylaminomethyl)phenoxy]acetamide

Uniqueness

2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can lead to different interaction profiles with molecular targets, potentially resulting in distinct pharmacological properties.

Properties

IUPAC Name

2-[4-bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2.ClH/c1-2-5-15-7-9-6-10(13)3-4-11(9)17-8-12(14)16;/h3-4,6,15H,2,5,7-8H2,1H3,(H2,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUJPSJDGWWAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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